

Technical Guide: Desmethyl Levofloxacin-d8 Certificate of Analysis and Purity Assessment

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical assessment of **Desmethyl Levofloxacin-d8**, a critical internal standard for the accurate quantification of its parent drug, levofloxacin, and its primary metabolite, desmethyl levofloxacin, in various biological matrices. This document outlines a typical Certificate of Analysis, details the experimental protocols for purity determination, and presents a visual workflow for the analytical process.

Certificate of Analysis (Representative)

A Certificate of Analysis (CoA) for a reference standard like **Desmethyl Levofloxacin-d8** provides critical information about its identity, purity, and quality. Below is a representative CoA, with typical specifications and results based on industry standards and analytical methods for levofloxacin and its related compounds.

Table 1: Representative Certificate of Analysis - Desmethyl Levofloxacin-d8



Test	Specification	Result	Method
Appearance	White to off-white solid	Conforms	Visual Inspection
Identity			
¹ H-NMR	Conforms to structure	Conforms	USP <761>
Mass Spectrometry	Conforms to expected m/z	Conforms	LC-MS
Purity			
Purity by HPLC	≥ 98.0%	99.5%	See Section 2.1
Impurities			
Levofloxacin	≤ 0.5%	0.15%	See Section 2.1
Any other single impurity	≤ 0.2%	0.10%	See Section 2.1
Total Impurities	≤ 1.0%	0.35%	See Section 2.1
Isotopic Purity			
Deuterium Incorporation	≥ 99%	99.6%	Mass Spectrometry
Residual Solvents			
Methanol	≤ 3000 ppm	500 ppm	USP <467>
Water Content			
By Karl Fischer	≤ 1.0%	0.2%	USP <921>

Experimental Protocols

The purity of **Desmethyl Levofloxacin-d8** is primarily determined by High-Performance Liquid Chromatography (HPLC). The following is a detailed methodology for this analysis.



Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is designed to separate **Desmethyl Levofloxacin-d8** from its potential impurities, including the unlabeled parent drug, levofloxacin, and other related substances.

Instrumentation and Conditions:

- Chromatograph: A validated HPLC system equipped with a UV detector.
- Column: Inertsil ODS-3V C18, 250 mm x 4.6 mm, 5 μm particle size.[1]
- Mobile Phase: A mixture of a buffer solution and methanol (70:30 v/v).[1]
 - Buffer Preparation: Dissolve 8.5 g of ammonium acetate, 1.25 g of cupric sulfate, and 1.0 g of L-Isoleucine in 1000 mL of purified water.[1]
- Flow Rate: 0.7 mL/min.[1]
- Column Temperature: 42°C.[1]
- Detection Wavelength: 340 nm.[1]
- Injection Volume: 25 μL.[1]
- Run Time: 60 minutes.[1]

Procedure:

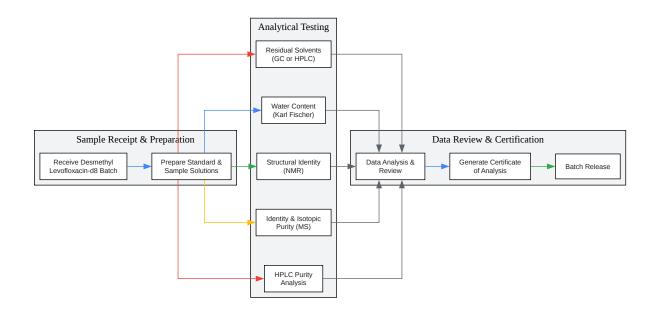
- Standard Preparation: Prepare a standard solution of Desmethyl Levofloxacin-d8 at a known concentration in the mobile phase.
- Sample Preparation: Accurately weigh and dissolve the **Desmethyl Levofloxacin-d8** sample in the mobile phase to achieve a similar concentration as the standard solution.
- Chromatographic Analysis: Inject the standard and sample solutions into the HPLC system.



Data Analysis: The purity is calculated by comparing the peak area of **Desmethyl Levofloxacin-d8** in the sample chromatogram to the total area of all peaks, expressed as a percentage. Impurity levels are determined by their respective peak areas relative to the main peak.

Analytical Workflow Visualization

The following diagram illustrates the general workflow for the analysis and certification of a **Desmethyl Levofloxacin-d8** reference standard.



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References

- 1. caribjscitech.com [caribjscitech.com]
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